molecular formula C14H12ClNO4 B6392042 5-(4-Chloro-2-methoxyphenyl)-2-methoxynicotinic acid, 95% CAS No. 1261891-52-4

5-(4-Chloro-2-methoxyphenyl)-2-methoxynicotinic acid, 95%

Cat. No. B6392042
CAS RN: 1261891-52-4
M. Wt: 293.70 g/mol
InChI Key: KGZXMJASLSCNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chloro-2-methoxyphenyl)-2-methoxynicotinic acid, commonly referred to as 5-C2M2M, is a synthetic compound that has been used in scientific research for a variety of applications. It is an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. As a result, 5-C2M2M has been used to study the effects of acetylcholine on the body and its role in various physiological processes.

Scientific Research Applications

5-C2M2M has been used in a variety of scientific research applications. It has been used to study the effects of acetylcholine on the body, including its role in memory, learning, and other cognitive processes. It has also been used to study the effects of acetylcholine on the cardiovascular system, including its role in blood pressure regulation and heart rate. In addition, 5-C2M2M has been used to study the role of acetylcholine in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

5-C2M2M is an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, 5-C2M2M increases the levels of acetylcholine in the body, allowing for the study of its effects.
Biochemical and Physiological Effects
The increased levels of acetylcholine caused by 5-C2M2M can have a variety of biochemical and physiological effects. It has been shown to increase memory and learning, as well as improve cognitive processes such as decision-making and problem-solving. In addition, it has been shown to have positive effects on the cardiovascular system, including increased blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

5-C2M2M has several advantages as an inhibitor of acetylcholinesterase in laboratory experiments. It is a relatively inexpensive and easy to synthesize compound, making it accessible to many researchers. In addition, it is relatively stable and has a long shelf life, making it suitable for long-term experiments. However, it should be noted that 5-C2M2M is a relatively weak inhibitor of acetylcholinesterase, and thus may not be suitable for experiments that require high levels of inhibition.

Future Directions

There are a variety of potential future directions for 5-C2M2M research. It could be used to further study the effects of acetylcholine on the body, including its role in various physiological processes. In addition, it could be used to study the role of acetylcholine in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, it could be used to study the effects of acetylcholine on the cardiovascular system, including its role in blood pressure regulation and heart rate.

Synthesis Methods

5-C2M2M can be synthesized in a few steps from commercially available starting materials. The synthesis begins with the reaction of 4-chloro-2-methoxyphenol with sodium methoxide to form 4-chloro-2-methoxy-5-methoxynicotinic acid. This is then reacted with sodium nitrite to form 5-(4-chloro-2-methoxyphenyl)-2-methoxynicotinic acid. This reaction is simplified in the scheme below.

properties

IUPAC Name

5-(4-chloro-2-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4/c1-19-12-6-9(15)3-4-10(12)8-5-11(14(17)18)13(20-2)16-7-8/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZXMJASLSCNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=C(N=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687949
Record name 5-(4-Chloro-2-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261891-52-4
Record name 5-(4-Chloro-2-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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